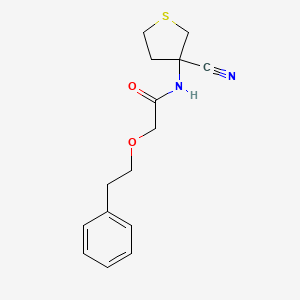![molecular formula C20H13Cl2N3O B2498702 N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide CAS No. 476633-99-5](/img/structure/B2498702.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antiviral, antitumor, antihypertensive, and anti-inflammatory effects . They are an important class of heterocyclic compounds in medicinal chemistry due to their diverse pharmacological activities .
Synthesis Analysis
The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with carboxylic acids or other reactants . The reaction can proceed through various pathways depending on the starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be determined using various spectroscopic techniques, such as IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be determined using various techniques. For example, the IR spectrum can provide information about the functional groups present in the molecule, while the NMR spectra can provide information about the molecular structure .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
Benzimidazole derivatives, including the compound , have garnered significant interest in medicinal chemistry. Here’s why:
- Biological Activity : Benzimidazole derivatives exhibit diverse biological activities. They are found in antiparasitic, fungicidal, anthelmintic, and anti-inflammatory drugs. Additionally, they play a role in herbicides .
- Clinical Applications : Benzimidazole-containing drugs are used for various clinical purposes. For instance, they have antiprotozoal and antigiardial activities. Modified benzimidazole nucleosides have also shown biological activity .
- Antitubercular and Anticancer Properties : Some benzimidazole compounds exhibit antitubercular and anticancer effects .
- Antioxidant and Antihistaminic Activities : Benzimidazole derivatives have been investigated for their antioxidant and antihistaminic properties .
Antibacterial and Antifungal Actions
The compound’s structure suggests potential antibacterial and antifungal properties. Researchers have explored its effects against various microorganisms, including S. aureus , Staphylococcus epidermidis , K. pneumoniae , E. coli , C. albicans , and A. niger .
Thiazole Ring and Drug Development
The thiazole ring, present in this compound, is significant in drug development. Thiazoles are used for treating allergies, hypertension, inflammation, schizophrenia, bacterial infections, and HIV infections. They also act as fibrinogen receptor antagonists with antithrombotic activity .
Allosteric Activation of Human Glucokinase
Recent research has explored N-benzimidazol-2yl benzamide analogues as allosteric activators of human glucokinase. These compounds hold promise for diabetes management and metabolic regulation .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interactions of this compound with specific biological targets. These studies provide insights into its binding affinity and potential therapeutic applications .
Conductivity Enhancement
In materials science, the compound’s decomposition product acts as a nucleating agent, boosting the conductivity of certain films .
Mécanisme D'action
The mechanism of action of benzimidazole derivatives can vary depending on their structure and the biological target. For example, some benzimidazole derivatives have been found to act as allosteric activators of human glucokinase, which could potentially be useful for the treatment of type-2 diabetes .
Orientations Futures
Benzimidazole derivatives are a promising class of compounds in medicinal chemistry, and there is ongoing research to develop new derivatives with improved pharmacological properties . Future research may also focus on exploring new synthetic routes and improving the efficiency of existing synthesis methods .
Propriétés
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O/c21-13-7-10-15(16(22)11-13)20(26)23-14-8-5-12(6-9-14)19-24-17-3-1-2-4-18(17)25-19/h1-11H,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWQJHIFPCMYHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-ethyl 1-isobutyl-2-((3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2498621.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2498623.png)
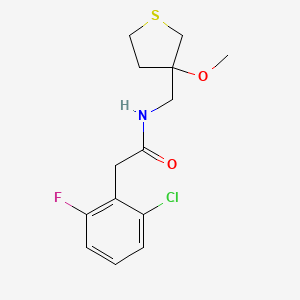
amine](/img/structure/B2498625.png)
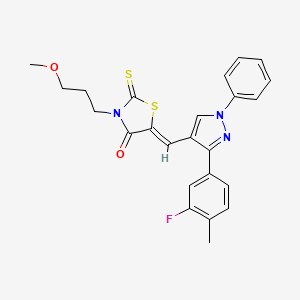
![3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2498629.png)
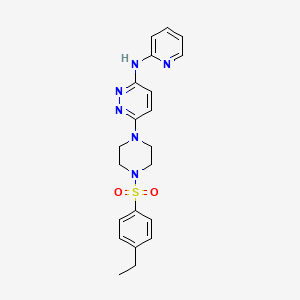
![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2498632.png)
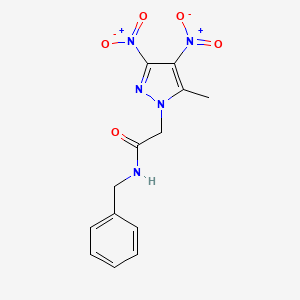
![N-[1-(4-fluoro-3-methylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-indole-5-carboxamide](/img/structure/B2498637.png)
